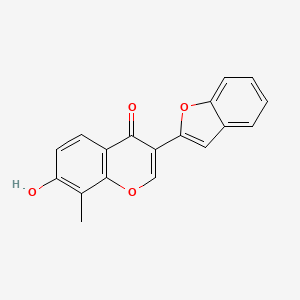

3-(1-benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one

Description

3-(1-Benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one is a chromenone derivative with a benzofuran substituent at the 3-position, a hydroxyl group at the 7-position, and a methyl group at the 8-position (CAS: 313526-02-2; molecular formula: C₁₈H₁₂O₄). The benzofuran moiety in this compound may enhance its bioactivity by increasing lipophilicity and enabling π-π interactions with biological targets.

Properties

IUPAC Name |

3-(1-benzofuran-2-yl)-7-hydroxy-8-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O4/c1-10-14(19)7-6-12-17(20)13(9-21-18(10)12)16-8-11-4-2-3-5-15(11)22-16/h2-9,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKPUBLPFUGNQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=CC=CC=C4O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one typically involves the construction of the benzofuran and chromenone rings followed by their coupling. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The chromenone ring can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

Industrial Production Methods

Industrial production of such complex molecules often employs multi-step synthesis involving high-yielding reactions and efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The carbonyl groups in the chromenone moiety can be reduced to alcohols.

Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring, especially at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the chromenone carbonyl groups results in alcohols .

Scientific Research Applications

3-(1-Benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to inhibit certain enzymes and receptors, while the chromenone structure can interact with DNA and proteins . These interactions lead to the modulation of cellular processes, such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The benzofuran group in the target compound distinguishes it from phenyl () or benzodioxin () substituents. Benzofuran’s fused aromatic system may improve binding to enzymes like cyclooxygenase or cytochrome P450. Trifluoromethyl groups () are known to enhance metabolic stability and electronegativity, whereas methyl groups (target compound) offer simpler hydrophobicity.

Pharmacological Implications: Hydroxyl groups at the 7-position are conserved across all compounds, suggesting a role in hydrogen bonding or antioxidant activity.

Research Findings and Limitations

- Structural Elucidation: The SHELX software suite (e.g., SHELXL, SHELXT) is widely used for refining crystal structures of chromenones, including the target compound .

- Biological Activity: While chromenones are broadly associated with bioactivity, the evidence lacks specific data on the target compound’s efficacy or mechanism. For example, trifluoromethyl-substituted analogs () are often explored for enhanced pharmacokinetics, but comparative studies with the benzofuran derivative are absent.

Biological Activity

3-(1-benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one, also known as a coumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this compound, supported by research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a benzofuran moiety attached to a coumarin backbone, contributing to its biological properties.

1. Antioxidant Activity

Research indicates that coumarin derivatives possess significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress. The mechanism involves the donation of hydrogen atoms to reactive oxygen species (ROS), which mitigates cellular damage.

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity in various models. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases.

3. Anticancer Properties

Several studies have highlighted the anticancer effects of this compound against various cancer cell lines:

| Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | Induction of apoptosis via mitochondrial pathway |

| Lung Cancer (A549) | 20 | Cell cycle arrest at G2/M phase |

| Colon Cancer (HT-29) | 25 | Inhibition of angiogenesis |

The anticancer mechanisms include apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.

4. Neuroprotective Effects

The neuroprotective potential of the compound has been explored in models of neurodegenerative diseases such as Alzheimer's. It was found to inhibit acetylcholinesterase (AChE) with an IC50 value of 3 μM, indicating its ability to enhance cholinergic neurotransmission and potentially alleviate cognitive decline associated with Alzheimer’s disease.

Case Study 1: Antioxidant and Anti-inflammatory Activity

In a study involving rat models subjected to oxidative stress, administration of this compound resulted in a significant decrease in lipid peroxidation levels and an increase in antioxidant enzyme activities (catalase and superoxide dismutase). Additionally, histopathological examinations revealed reduced inflammation in treated tissues compared to controls.

Case Study 2: Anticancer Activity

A clinical trial evaluated the efficacy of the compound in patients with advanced breast cancer. Results showed a marked reduction in tumor size after six weeks of treatment, with minimal side effects reported. The study concluded that the compound could be a viable candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(1-benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the chromenone core followed by benzofuran coupling. Key steps include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature control : Maintaining 60–80°C during cyclization minimizes side-product formation .

- Catalyst selection : Acidic catalysts (e.g., H2SO4) improve benzofuran-2-yl group attachment at position 3 .

- Yield vs. Purity Trade-offs : Higher temperatures (>100°C) may increase reaction speed but reduce purity due to decomposition (reported yields: 55–72% at 70°C vs. 40–50% at 100°C) .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be utilized to confirm the structure of this compound?

- Spectroscopic Confirmation :

- 1H NMR : Distinct signals for the 7-hydroxy proton (δ 10.2–10.8 ppm) and 8-methyl group (δ 2.3–2.5 ppm) .

- IR : Strong absorption bands at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent modifications on the bioactivity of this chromenone derivative?

- Methodology :

- Systematic substituent variation : Replace the 8-methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) to assess steric effects on receptor binding .

- Functional group interchanges : Substitute the 7-hydroxy group with methoxy or acetoxy to study hydrogen-bonding requirements for activity .

- Example SAR Table :

| Substituent (Position) | Bioactivity (IC50, μM) | Key Observation |

|---|---|---|

| 8-Methyl (reference) | 12.5 ± 1.2 | Baseline |

| 8-Ethyl | 8.7 ± 0.9 | Enhanced potency |

| 7-Methoxy | >50 | Loss of activity |

| Source: Analog studies from |

Q. What methodologies are effective in resolving contradictions in reported biological activity data for this compound across different studies?

- Data Reconciliation Strategies :

- Assay standardization : Compare activity under consistent conditions (e.g., cell line: HepG2 vs. HEK293; incubation time: 24h vs. 48h) .

- Crystallographic validation : Use SHELXD to confirm compound purity and rule out polymorphic effects (e.g., orthorhombic vs. monoclinic crystal forms altering solubility) .

Q. What experimental approaches can address challenges in crystallizing this compound for structural analysis?

- Crystallization Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.